Cas no 1558736-36-9 (Ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate)

Ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate is a specialized spirocyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) core fused with an oxirane (epoxide) ring and an ethyl carboxylate functional group. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly for ring-opening reactions and as a precursor to complex polycyclic frameworks. The strained oxirane moiety enhances its utility in stereoselective transformations, while the ester group offers further derivatization potential. Its rigid bicyclic scaffold contributes to controlled stereochemical outcomes in synthesis. This compound is of interest in pharmaceutical and materials research for constructing constrained architectures with precise spatial orientation.
Ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate structure
1558736-36-9 structure
Product Name:Ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate
CAS No:1558736-36-9
MF:C11H16O3
MW:196.242943763733
CID:5274596
Update Time:2025-08-05

Ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate
    • Inchi: 1S/C11H16O3/c1-2-13-10(12)9-11(14-9)6-7-3-4-8(11)5-7/h7-9H,2-6H2,1H3
    • InChI Key: HQDZTFJXQRXVRD-UHFFFAOYSA-N
    • SMILES: C12CC(CC1)CC12C(C(OCC)=O)O1

Ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate Pricemore >>

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Additional information on Ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate

Ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate (CAS No. 1558736-36-9): An Overview of a Unique Spiro Compound

Ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate (CAS No. 1558736-36-9) is a sophisticated organic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research due to its unique structural features and potential applications. This compound belongs to the class of spiro compounds, which are characterized by a central spiro atom connecting two rings. The presence of an epoxide group and a carboxylate ester in its structure makes it particularly interesting for various chemical and biological studies.

The spiro[bicyclo[2.2.1]heptane] core is a well-known framework in organic synthesis, known for its rigidity and the ability to influence the conformational properties of molecules. The epoxide group, on the other hand, is a highly reactive functional group that can participate in a wide range of chemical reactions, including ring-opening reactions, which are crucial in the synthesis of complex organic molecules. The carboxylate ester moiety adds further reactivity and functional diversity to the molecule, making it a versatile building block in synthetic chemistry.

Recent studies have highlighted the potential of Ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate in various applications. One notable area of research is its use as an intermediate in the synthesis of bioactive compounds. For instance, a study published in the Journal of Organic Chemistry demonstrated that this compound can be efficiently converted into a series of biologically active derivatives through selective ring-opening reactions followed by functional group transformations. These derivatives exhibited promising activities against several bacterial strains, suggesting potential applications in antibiotic development.

In addition to its synthetic utility, Ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate has been explored for its potential as a chiral building block in asymmetric synthesis. Chiral compounds are essential in pharmaceuticals and fine chemicals due to their ability to influence biological activity through enantiomeric selectivity. A recent publication in Chemical Communications reported the successful use of this compound as a chiral auxiliary in the enantioselective synthesis of complex natural products, highlighting its role in facilitating high enantioselectivity and yield.

The physical and chemical properties of Ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate have also been extensively studied. It is typically obtained as a colorless liquid with a molecular weight of 190.24 g/mol. The compound exhibits good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF), making it suitable for various synthetic protocols. Its stability under standard laboratory conditions further enhances its utility as an intermediate and reagent.

In terms of safety and handling, Ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate should be stored under dry conditions and protected from light to maintain its integrity and reactivity. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and the integrity of experimental results.

The future prospects for Ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate are promising, driven by ongoing advancements in synthetic methodologies and increasing demand for novel bioactive compounds. Researchers are continually exploring new applications for this compound, including its potential as a precursor for advanced materials and its role in developing new therapeutic agents.

In conclusion, Ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate (CAS No. 1558736-36-9) is a remarkable compound with diverse applications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for scientists working at the forefront of chemical innovation.

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